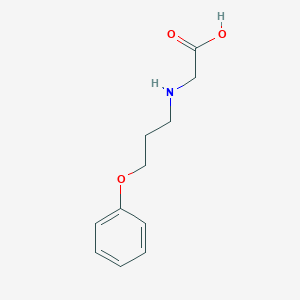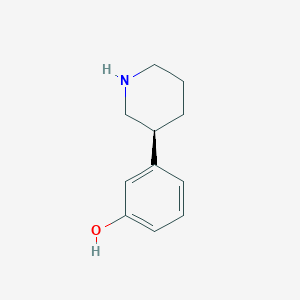
Phenol, 3-(3S)-3-piperidinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3-(3S)-3-piperidinyl- is an organic compound that features a phenol group attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
From Haloarenes: One common method to synthesize phenols involves the nucleophilic aromatic substitution of haloarenes.
From Benzene Sulphonic Acid: Benzene sulphonic acid can be fused with sodium hydroxide to form sodium phenoxide, which upon acidification yields phenol.
From Diazonium Salts: Aromatic primary amines can be converted to diazonium salts, which upon hydrolysis produce phenols.
From Cumene: Cumene (isopropylbenzene) can be oxidized to cumene hydroperoxide, which is then acidified to yield phenol and acetone.
Industrial Production Methods
Dow Process: This involves the hydrolysis of chlorobenzene with sodium hydroxide at high temperatures and pressures.
Raschig Process: This method involves the hydrolysis of benzenesulfonic acid with sodium hydroxide.
Cumene Process: This is the most widely used industrial method, where cumene is oxidized to cumene hydroperoxide and then cleaved to produce phenol and acetone.
化学反応の分析
Types of Reactions
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Phenols can be reduced to cyclohexanols using hydrogen in the presence of a nickel catalyst.
Substitution: Phenols undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with nickel catalyst.
Electrophiles: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products
Quinones: From oxidation reactions.
Cyclohexanols: From reduction reactions.
Substituted Phenols: From electrophilic aromatic substitution reactions.
科学的研究の応用
Phenol, 3-(3S)-3-piperidinyl- has various applications in scientific research:
作用機序
Phenol, 3-(3S)-3-piperidinyl- exerts its effects through various mechanisms:
Proteolytic Agent: It can dissolve tissue on contact via proteolysis.
Neurolysis: When injected near a nerve, it produces chemical neurolysis, affecting nerve fibers.
Antimicrobial Action: It disrupts microbial cell membranes, leading to cell death.
類似化合物との比較
Phenol, 3-(3S)-3-piperidinyl- can be compared with other phenolic compounds:
Phenol: The parent compound, phenol, is widely used as an antiseptic and disinfectant.
4-Hexylresorcinol: A more powerful germicide with fewer side effects compared to phenol.
Chlorophenols: Used in the production of herbicides and antiseptics.
Phenol, 3-(3S)-3-piperidinyl- stands out due to its unique structure, combining a phenol group with a piperidine ring, which may confer unique chemical and biological properties.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
3-[(3S)-piperidin-3-yl]phenol |
InChI |
InChI=1S/C11H15NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1,3,5,7,10,12-13H,2,4,6,8H2/t10-/m1/s1 |
InChIキー |
HYUOAVGLJXTEGX-SNVBAGLBSA-N |
異性体SMILES |
C1C[C@H](CNC1)C2=CC(=CC=C2)O |
正規SMILES |
C1CC(CNC1)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide](/img/structure/B14386563.png)
![Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate](/img/structure/B14386572.png)

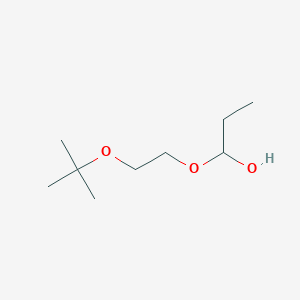
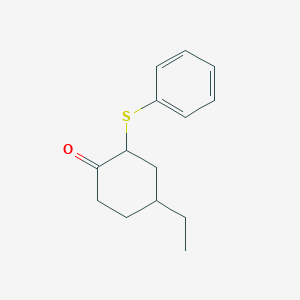
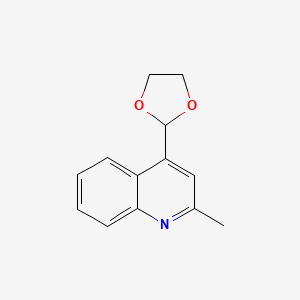

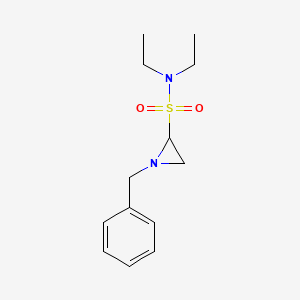

![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)
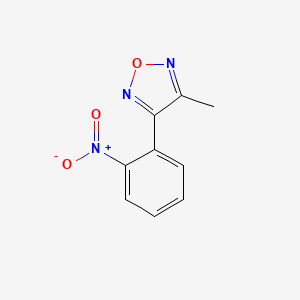
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)
![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)
